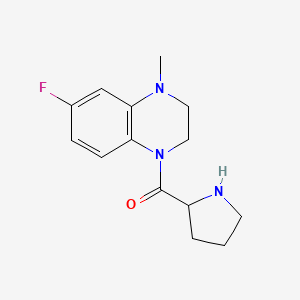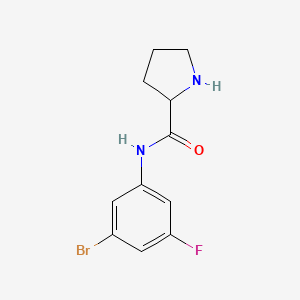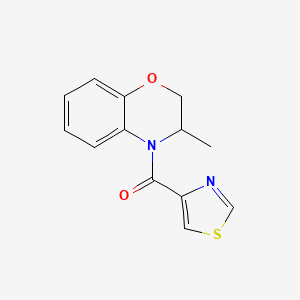
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone, also known as FM2-PM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用机制
The exact mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and antidepressant properties. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to modulate glutamatergic neurotransmission, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the reduction of seizure activity. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have minimal toxicity in animal models, which may make it a safer alternative to other therapeutic agents. However, one limitation of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone for lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone. One area of interest is the development of more effective synthesis methods for the compound, which may allow for easier production and wider distribution. Additionally, further research is needed to fully understand the mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and efficacy of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone in human clinical trials, which may ultimately lead to its approval as a therapeutic agent.
合成方法
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone can be synthesized using a multi-step process, which involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with thionyl chloride to form 6-chloro-2,3-dihydroquinoxaline. The resulting compound is then reacted with 4-methylpyrrolidine-2-carboxylic acid to form (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone.
科学研究应用
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, epilepsy, and depression. In cancer research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In epilepsy research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. In depression research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have antidepressant properties, improving mood and reducing symptoms of depression in animal models.
属性
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-17-7-8-18(14(19)11-3-2-6-16-11)12-5-4-10(15)9-13(12)17/h4-5,9,11,16H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZKFLWDFLIGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)



![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)



![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)

